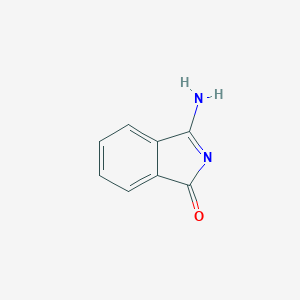
3-Iminoisoindolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iminoisoindolinone, also known as this compound, is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Catalysis
3-Iminoisoindolinone derivatives have been synthesized using various catalytic methods, highlighting their utility in organic synthesis. A notable study demonstrated the use of a magnetic chitosan-stabilized copper(II) complex as an effective catalyst for the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives. The reaction involved the coupling of benzoyl chloride with arylcyanamides in ethanol under ultrasound irradiation, achieving high yields without the need for chromatographic purification .
Table 1: Synthesis of 3-Imino-2-phenylisoindolin-1-one Derivatives
| Catalyst | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|
| MCS@PhTet@Cu(II) | Ethanol, ultrasound | 85-95 | Recyclable and non-toxic |
| Traditional methods | Thermal conditions | 60-70 | Lower yield without ultrasound |
Medicinal Chemistry
The isoindoline scaffold, including derivatives like this compound, has been investigated for their biological activities . Research indicates that these compounds exhibit potential as antitumor agents , with mechanisms involving the inhibition of specific cancer pathways . For instance, studies have shown that modifications to the isoindoline structure can enhance its bioactivity and selectivity against cancer cells.
Case Study: Antitumor Activity
A study evaluated a series of this compound derivatives for their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives displayed significant inhibition of cell proliferation, suggesting a promising avenue for developing new anticancer drugs .
Photophysical Properties and Organic Electronics
Recent investigations into the photophysical properties of boron-pyridyl-imino-isoindoline dyes have revealed that aryl fusion in these compounds can significantly enhance their electronic properties. This enhancement supports their application in organic electronics, particularly in light-emitting devices and solar cells .
Table 2: Photophysical Properties of Aryl-Fused Isoindoline Compounds
| Compound | Emission Maximum (nm) | Ionization Potential (eV) | Electron Affinity (eV) |
|---|---|---|---|
| Compound 1 | 500 | 5.0 | 2.5 |
| Compound 2 | 520 | 4.8 | 2.8 |
| Compound 3 | 540 | 4.7 | 3.0 |
Coordination Chemistry
Isoindoline-derived ligands have been explored for their ability to form metal complexes, which are useful as catalysts in various chemical reactions. These complexes exhibit tunable properties that can be optimized for specific applications such as catalysis, sensing, and materials development .
Case Study: Metal-Isoindoline Complexes
Research has shown that metal-isoindoline complexes can act as effective catalysts for oxidation reactions, mimicking natural enzyme activity such as catalase and catechol oxidase. These findings underscore the potential of isoindoline derivatives in developing green chemistry protocols .
特性
IUPAC Name |
3-aminoisoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4H,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBYJYAFFGKUDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14352-51-3 |
Source


|
| Record name | 3-Amino-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14352-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-iminoisoindolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













